Bilastine-d6

Reference Standard Certification ISO 17034 HPLC Purity

Essential meta-isomer impurity reference standard for Bilastine ANDA/QC. This regioisomer (meta-substituted) differs from Bilastine API (para), altering chromatographic retention—critical for ICH Q2(R2) compliant method validation. Using Bilastine as a substitute yields false negatives/positives, risking regulatory submission failures. Fully characterized; ISO 17034 accredited. Procure for accurate impurity quantification and batch release.

Molecular Formula C28H37N3O3
Molecular Weight 463.6 g/mol
Cat. No. B12313264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBilastine-d6
Molecular FormulaC28H37N3O3
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC(=CC=C4)C(C)(C)C(=O)O
InChIInChI=1S/C28H37N3O3/c1-4-34-19-18-31-25-11-6-5-10-24(25)29-26(31)22-13-16-30(17-14-22)15-12-21-8-7-9-23(20-21)28(2,3)27(32)33/h5-11,20,22H,4,12-19H2,1-3H3,(H,32,33)
InChIKeyYQBLDZMARIUXJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 2-[3-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid (Bilastine Meta Isomer Impurity Reference Standard)


2-[3-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid (CAS 1215537-40-8), a meta‑isomer structural impurity of the second‑generation H1‑antihistamine bilastine, is manufactured and supplied as a fully characterized reference standard intended exclusively for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical research and production environments . The compound is a regioisomer of bilastine (which possesses a para‑substituted phenylacetic acid moiety) and is used to identify, quantify, and control process‑related or degradation impurities in bilastine active pharmaceutical ingredient (API) and finished dosage forms [1].

Regulatory and Scientific Rationale for Why Bilastine Impurity 12 (Meta Isomer) Cannot Be Replaced by Bilastine or Other Impurity Standards


The meta‑isomer impurity of bilastine is not interchangeable with bilastine API or with other bilastine‑related impurities because it differs in the position of the carboxylic acid substituent on the phenyl ring (meta vs. para), which alters chromatographic retention, mass spectrometric fragmentation, and potentially toxicological profile [1]. International Council for Harmonisation (ICH) guidelines mandate that any impurity present at ≥0.10% (or ≥0.15% for a maximum daily dose >2 g) must be identified and quantified using a structurally correct reference standard; use of bilastine itself or a para‑isomer impurity would produce false‑negative or false‑positive results, compromising ANDA/NDA submissions and batch release [2]. Furthermore, no pharmacopoeial monograph currently exists for bilastine impurities, making the availability of a fully characterized, ISO‑accredited reference material essential for regulatory compliance [3].

Quantitative Differentiation Evidence: Bilastine Meta Impurity (1215537-40-8) vs. Bilastine API and Para-Isomer Impurity Standards


Evidence 1: ISO 17034 Certified Purity (>95% HPLC) vs. Uncertified or Lower-Purity Alternatives

The Bilastine Meta Impurity is manufactured under ISO 17034 accreditation, the international standard for reference material producers, and is supplied with a documented HPLC purity exceeding 95% [1]. In contrast, many alternative bilastine impurity reference materials are offered without formal ISO accreditation or with lower, unspecified purity levels, which introduces unacceptable uncertainty into analytical quantification . This certification directly supports method validation and regulatory filing requirements.

Reference Standard Certification ISO 17034 HPLC Purity Pharmaceutical Quality Control

Evidence 2: Regioisomeric Differentiation – Meta- vs. Para-Substitution Impacts Chromatographic Resolution and Impurity Profiling

The target compound is the meta‑isomer of bilastine (which is para‑substituted). In UPLC methods developed for bilastine impurities, the meta‑isomer exhibits a distinct retention time that allows baseline separation from bilastine and other process impurities [1]. This differentiation is critical for accurate impurity quantification; using bilastine itself as a surrogate would not resolve the meta‑impurity, leading to under‑reporting of total impurities.

Regioisomer Meta Impurity Para Isomer Chromatographic Resolution Bilastine

Evidence 3: Defined Long-Term Stability (3 Years at 2–8°C) vs. Unspecified or Shorter Stability of Generic Alternatives

The Bilastine Meta Impurity reference standard is assigned a shelf life of 3 years when stored at 2–8°C, a stability profile established through rigorous stability studies conducted under ISO 17034 quality management [1]. In comparison, many generic or in‑house synthesized impurity standards are provided without defined long‑term stability data, necessitating repeated re‑qualification or re‑synthesis, which adds cost and delays to analytical projects.

Stability Shelf Life Storage Conditions Reference Standard

Evidence 4: Availability of Full Characterization Data Package (NMR, MS, HPLC, COA) vs. Basic Characterization Only

The target compound is supplied with a comprehensive characterization data package including NMR (¹H, ¹³C), mass spectrometry (MS), HPLC chromatograms, and a Certificate of Analysis (COA) that conforms to ICH Q2(R2) and USP <1225> validation requirements . In contrast, many alternative sources provide only a basic HPLC purity report without orthogonal spectroscopic confirmation, which is insufficient for rigorous regulatory submission.

Characterization NMR Mass Spectrometry HPLC Certificate of Analysis

Defined Application Scenarios for Bilastine Meta Impurity Reference Standard (1215537-40-8)


Scenario 1: Analytical Method Development and Validation for ANDA/NDA Filings

Used as a primary reference standard to establish system suitability, linearity, accuracy, precision, and specificity in HPLC/UPLC methods for the quantification of the meta‑isomer impurity in bilastine API and finished drug products [1]. Its ISO 17034 certification and full characterization package satisfy ICH Q2(R2) and USP <1225> validation requirements.

Scenario 2: Quality Control Release Testing and Stability Studies

Employed as a calibration standard in routine QC release testing of bilastine batches to ensure the meta‑isomer impurity remains below the ICH Q3A(R2) reporting threshold (0.10%) [2]. Also used in forced degradation and long‑term stability studies to monitor impurity formation trends.

Scenario 3: Impurity Profiling and Process Optimization

Deployed during chemical process development to identify and quantify the meta‑isomer impurity generated during bilastine synthesis, enabling optimization of reaction conditions to minimize its formation and improve overall yield and purity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bilastine-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.